Regioisomeric Identity: Structural Basis for Differential Activity Versus 3-Carboxylic Acid Analog
This compound's specific substitution pattern (2-carboxylic acid) is a primary driver for its utility and must not be confused with its regioisomer, 7-furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 869947-18-2) . The different position of the carboxyl group changes the molecule's vector and potential for hydrogen bonding, directly impacting its performance in kinase inhibition assays. For instance, the 3-carboxylic acid analog has been reported with an IC50 of 8.0 µM against Protein Kinase B (Akt) and 5.5 µM against Cyclin-dependent Kinase 2 .
| Evidence Dimension | Regioisomer Identity & Biochemical Activity |
|---|---|
| Target Compound Data | 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 869947-19-3) |
| Comparator Or Baseline | 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 869947-18-2) with reported IC50 values of 8.0 µM (Akt) and 5.5 µM (CDK2) |
| Quantified Difference | Positional isomer; No direct activity comparison available for the 2-carboxylic acid target compound. The data highlights the distinct biological profile of the regioisomer, underscoring the non-interchangeability of these compounds. |
| Conditions | N/A for target compound; Kinase inhibition assays for the 3-carboxylic acid comparator. |
Why This Matters
Selecting the correct regioisomer is critical for SAR studies, as the position of the carboxylic acid determines the compound's molecular interactions and biological readout.
